![molecular formula C14H13NO6S2 B2756811 Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941888-89-7](/img/structure/B2756811.png)

Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

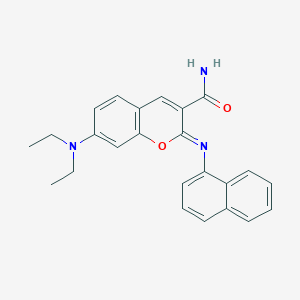

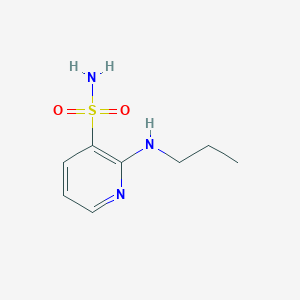

“Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is an organic compound. It has a molecular weight of 365.43 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.517±0.06 g/cm3 . Its melting point is 123-124 °C , and its boiling point is predicted to be 428.3±55.0 °C . The compound has a predicted refractive index of 1.579 .Scientific Research Applications

- Anti-Hypertensives : Matc serves as an intermediate in the synthesis of anti-hypertensive drugs .

- Antitumor Agents : Researchers have investigated matc for its potential antitumor properties .

- Anti-HIV-1 Integrase : Matc has been explored as an inhibitor of HIV-1 integrase .

- Human Cytomegalovirus Inhibitors : It shows promise as an inhibitor against human cytomegalovirus .

- Hepatitis C Virus Inhibitors : Matc derivatives have been studied for their activity against hepatitis C virus .

- Xa Factor Inhibitors : Matc-based compounds exhibit Xa factor inhibitory activity .

- Antineoplastic PAK4 Activase Inhibitors : Matc derivatives have been investigated as potential inhibitors of PAK4 activase .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Matc analogs may act as PI3K inhibitors .

- Antithrombotic Activity : Matc derivatives have been explored for their antithrombotic effects .

- Corrosion Inhibitors : Thiophene derivatives, including matc, find applications as corrosion inhibitors .

- Organic Semiconductors : Thiophene-based molecules contribute to organic semiconductor materials .

- Organic Field-Effect Transistors (OFETs) : Thiophene-containing compounds play a role in OFETs .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials are used in OLED fabrication .

- Anticancer : Some thiophene-containing compounds exhibit anticancer properties .

- Anti-Inflammatory : Thiophene derivatives may have anti-inflammatory effects .

- Antimicrobial : Certain thiophene analogs show antimicrobial activity .

- Antihypertensive : Thiophene-based molecules have antihypertensive potential .

- Anti-Atherosclerotic : Some thiophene compounds exhibit anti-atherosclerotic properties .

Pharmaceuticals and Medicinal Chemistry

Industrial Chemistry and Material Science

Pharmacological Properties

Safety and Hazards

Mechanism of Action

Target of Action

Thiophene derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The presence of the sulfonyl group might enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it might have good bioavailability . Its boiling point of 428.3±55.0 °C and flash point of 212.8°C suggest that it might have a relatively long half-life in the body .

Result of Action

Thiophene derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by light, hence it should be stored in a dark place . Furthermore, the compound’s efficacy might be influenced by the pH of its environment, given its pKa value of 9.55±0.60 .

properties

IUPAC Name |

methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-20-13(16)9-5-3-4-6-10(9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLHXEKUXZECLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)

![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid](/img/structure/B2756740.png)

![5-Fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2756742.png)

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)